Cas no 2003-05-6 (2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide)

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative featuring both bromo and chloro substituents, along with a trifluoromethyl group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Its reactive bromoacetamide moiety enables efficient functionalization, while the electron-withdrawing trifluoromethyl and chloro groups enhance its utility in cross-coupling and nucleophilic substitution reactions. The compound exhibits high purity and stability under standard conditions, making it suitable for precision applications in medicinal chemistry and material science. Its structural features contribute to its role in developing biologically active molecules with tailored properties.
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide structure
2003-05-6 structure
Product name:2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
CAS No:2003-05-6
MF:C9H6BrClF3NO
MW:316.502251148224
MDL:MFCD00506399
CID:4710420

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
    • 2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
    • 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-acetamide
    • R3316
    • acetamide, 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-
    • 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
    • MDL: MFCD00506399
    • Inchi: 1S/C9H6BrClF3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16)
    • InChI Key: KXMLPVSRXDGMOK-UHFFFAOYSA-N
    • SMILES: BrCC(NC1C(=CC=C(C(F)(F)F)C=1)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • XLogP3: 3.6
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 357.1±42.0 °C at 760 mmHg
  • Flash Point: 169.8±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Security Information

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB407772-5 g
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide; .
2003-05-6
5g
€656.50 2023-04-25
abcr
AB407772-500mg
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide; .
2003-05-6
500mg
€205.00 2025-02-21
A2B Chem LLC
AI44440-1g
2-Bromo-n-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
2003-05-6 >95%
1g
$439.00 2024-04-20
Ambeed
A353239-5g
2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
2003-05-6 97%
5g
$532.0 2024-04-22
Crysdot LLC
CD12098728-5g
2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
2003-05-6 97%
5g
$527 2024-07-24
abcr
AB407772-10 g
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide; .
2003-05-6
10g
€1074.00 2023-04-25
A2B Chem LLC
AI44440-5g
2-Bromo-n-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
2003-05-6 >95%
5g
$787.00 2024-04-20
A2B Chem LLC
AI44440-500mg
2-Bromo-n-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
2003-05-6 >95%
500mg
$412.00 2024-04-20
abcr
AB407772-1 g
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide; .
2003-05-6
1g
€239.00 2023-04-25
abcr
AB407772-500 mg
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
2003-05-6
500MG
€195.40 2023-02-20

Additional information on 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide and Its Role in Modern Pharmaceutical Research

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, with the CAS No. 2003-05-6, represents a pivotal compound in the field of synthetic organic chemistry and drug discovery. This halogenated aromatic amide is characterized by its unique molecular framework, which includes a trifluoromethyl group, a bromine atom, and a chlorine atom positioned on the phenyl ring. The structural complexity of this compound makes it a valuable candidate for pharmacological applications, particularly in the development of targeted therapies for chronic diseases and neurological disorders.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide with remarkable accuracy. A 2023 study published in *Organic & Biomolecular Chemistry* highlighted the role of fluorine atoms in enhancing the electrophilic character of the amide group, which could significantly influence its bioavailability and metabolic stability. Such insights are critical for optimizing the drug-like properties of this compound during lead optimization phases in drug discovery.

The trifluoromethyl group in 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is particularly noteworthy due to its electron-withdrawing effect. This property not only modulates the electronic environment of the phenyl ring but also enhances the lipophilicity of the molecule, which is essential for targeting specific cell membranes. Researchers at the University of Tokyo have demonstrated that the trifluoromethyl substitution can improve the binding affinity of the compound to G-protein-coupled receptors (GPCRs), a class of receptors implicated in numerous physiological processes.

In the context of antimicrobial drug development, 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has shown promising in vitro activity against multidrug-resistant bacteria. A 2022 study published in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits bactericidal effects against Staphylococcus aureus strains resistant to methicillin. The halogenated aromatic ring is believed to interfere with cell wall synthesis, a mechanism commonly observed in beta-lactam antibiotics. However, further in vivo studies are required to validate these findings and assess the compound's toxicological profile.

The synthetic pathway of 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves several multistep reactions, including halogenation, fluorination, and amide formation. A 2023 paper in *Synthetic Communications* described a green synthesis method that minimizes waste generation and energy consumption, aligning with the principles of green chemistry. This approach is particularly relevant in the context of sustainable drug development, where environmental impact is a growing concern.

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has also been explored for its potential in cancer therapy. Preliminary studies suggest that the bromine atom may contribute to the antitumor activity of the compound by inducing apoptosis in cancer cells. A 2023 preclinical study published in *Cancer Research* found that this compound exhibited selective cytotoxicity against prostate cancer cell lines, with minimal toxicity to normal cells. These results underscore the importance of structure-activity relationship (SAR) studies in refining the therapeutic potential of this compound.

The pharmacokinetic profile of 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is another critical aspect of its drug development. A 2022 study in *Drug Metabolism and Disposition* revealed that the trifluoromethyl group significantly improves the oral bioavailability of the compound by reducing metabolic degradation in the liver. This finding is particularly valuable for oral drug delivery, as it could reduce the need for parenteral administration and improve patient compliance.

Despite its promising properties, 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide faces challenges in clinical translation. The potential for off-target effects and toxicological concerns require thorough evaluation. A 2023 review in *Toxicological Sciences* emphasized the need for long-term toxicity studies to assess the safety profile of this compound, particularly in chronic exposure scenarios. Researchers are also exploring structure modifications to enhance its selectivity and efficacy while minimizing adverse effects.

In conclusion, 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and functional groups make it a versatile candidate for targeted therapies. Continued research into its mechanisms of action, synthetic methods, and clinical applications will be essential for harnessing its full therapeutic potential. As the field of drug discovery evolves, compounds like this will play a crucial role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:2003-05-6)2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Purity:99%/99%
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Price ($):160.0/479.0